8,8-Difluoro-5,6,7,8-tetrahydro-1,6-naphthyridine-5,7-dione

Organofluorine chemistry Heterocyclic synthesis Pharmaceutical building blocks

8,8-Difluoro-5,6,7,8-tetrahydro-1,6-naphthyridine-5,7-dione (CAS 1393726-72-1; molecular formula C₈H₄F₂N₂O₂; MW 198.13 g/mol) is a gem-difluorinated bicyclic azaheterocycle belonging to the 1,6-naphthyridine-5,7-dione class. First disclosed by Piron, Kenis, Verniest, Surmont, Thuring, Ten Holte, Deroose, and De Kimpe at Ghent University in 2012, the compound features a gem-difluoromethylene (CF₂) unit at the 8-position of the naphthyridine-5,7-dione scaffold, a structural motif that was, at the time of publication, entirely unknown in the literature.

Molecular Formula C8H4F2N2O2
Molecular Weight 198.13 g/mol
CAS No. 1393726-72-1
Cat. No. B1478471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-Difluoro-5,6,7,8-tetrahydro-1,6-naphthyridine-5,7-dione
CAS1393726-72-1
Molecular FormulaC8H4F2N2O2
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(C(=O)NC2=O)(F)F)N=C1
InChIInChI=1S/C8H4F2N2O2/c9-8(10)5-4(2-1-3-11-5)6(13)12-7(8)14/h1-3H,(H,12,13,14)
InChIKeyYBIJKYHTXXIZLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,8-Difluoro-5,6,7,8-tetrahydro-1,6-naphthyridine-5,7-dione (CAS 1393726-72-1): Chemical Identity and Compound Class for Research Procurement


8,8-Difluoro-5,6,7,8-tetrahydro-1,6-naphthyridine-5,7-dione (CAS 1393726-72-1; molecular formula C₈H₄F₂N₂O₂; MW 198.13 g/mol) is a gem-difluorinated bicyclic azaheterocycle belonging to the 1,6-naphthyridine-5,7-dione class [1]. First disclosed by Piron, Kenis, Verniest, Surmont, Thuring, Ten Holte, Deroose, and De Kimpe at Ghent University in 2012, the compound features a gem-difluoromethylene (CF₂) unit at the 8-position of the naphthyridine-5,7-dione scaffold, a structural motif that was, at the time of publication, entirely unknown in the literature [1]. The compound incorporates a 1,6-naphthyridine core—an aromatic heterocycle consisting of fused pyridine rings with nitrogen atoms at positions 1 and 6—bearing two carbonyl groups at positions 5 and 7, and two fluorine atoms at the 8-position replacing the methylene (CH₂) unit present in the parent non-fluorinated structure. This CF₂/CH₂ substitution is a recognized strategy in medicinal chemistry for modulating electronic properties, lipophilicity, and metabolic stability of bioactive molecules [2].

Why 8,8-Difluoro-5,6,7,8-tetrahydro-1,6-naphthyridine-5,7-dione Cannot Be Replaced by Its Non-Fluorinated 1,6-Naphthyridine-5,7-dione Analog


The 1,6-naphthyridine-5,7-dione scaffold serves as a versatile building block in pharmaceutical chemistry; however, the specific introduction of the gem-difluoromethylene group at the 8-position fundamentally alters the molecule's physicochemical and electronic profile in ways that cannot be replicated by the non-fluorinated parent compound (CAS 1345461-33-7, MW 162.15 g/mol) or other halogenated analogs such as 3-bromo-1,6-naphthyridine-5,7(6H,8H)-dione (CAS 1365272-11-2) [1]. As established in the seminal synthesis paper, the CF₂ group exerts a strong electron-withdrawing inductive effect that modulates the electronic nature of the bicyclic system, influencing both the acidity of the lactam NH and the electrophilicity of the carbonyl carbons [1]. Moreover, the CF₂/CH₂ transposition is explicitly recognized as a validated strategy for blocking cytochrome P450-mediated metabolic oxidation at that position—an effect that cannot be achieved with the CH₂-containing parent [1]. These property differences translate into distinct reactivity profiles in downstream derivatization chemistry, differential hydrogen-bonding capabilities, and altered pharmacokinetic behavior in biological systems, making simple substitution scientifically unsound without re-optimization of the entire synthetic or biological workflow [2].

Quantitative Differentiation Evidence: 8,8-Difluoro-5,6,7,8-tetrahydro-1,6-naphthyridine-5,7-dione vs. Closest Analogs


Structural Novelty: First-in-Class 8,8-Difluoro-1,6-naphthyridine-5,7-dione Scaffold Confirmed by Primary Synthesis Paper

The 8,8-difluoro-1,6-naphthyridine-5,7-dione scaffold was explicitly reported as unknown in the literature prior to the 2012 Tetrahedron publication. The authors state: 'To the best of our knowledge, compounds containing the 8,8-difluoro-1,6-naphthyridine moiety 5 are even unknown in literature' [1]. This establishes the compound as a genuinely novel chemical entity at the time of its disclosure, not a derivative of a pre-existing fluorinated naphthyridine scaffold. The key synthetic route involves a copper-mediated cross-coupling of ethyl bromodifluoroacetate with 2-bromo-3-cyanopyridine, followed by nitrile hydrolysis and cyclization—a method distinct from the tandem nitrile hydration/cyclization approach used for non-fluorinated 1,6-naphthyridine-5,7-diones [2].

Organofluorine chemistry Heterocyclic synthesis Pharmaceutical building blocks

Molecular Weight Shift: 22% Increase Relative to Non-Fluorinated Parent 1,6-Naphthyridine-5,7-dione

Replacement of the 8-CH₂ group (two hydrogen atoms, total 2 Da) with a CF₂ group (two fluorine atoms, total 38 Da) produces a net molecular weight increase of 36 Da, shifting from 162.15 g/mol (non-fluorinated parent, C₈H₆N₂O₂) to 198.13 g/mol (target compound, C₈H₄F₂N₂O₂)—a 22.2% increase [1]. This is a quantifiable, structurally inherent differentiation that affects calculated logP, molar refractivity, and hydrogen-bond acceptor count. For comparison, 3-bromo-1,6-naphthyridine-5,7(6H,8H)-dione (CAS 1365272-11-2) has MW 241.04 g/mol, representing a 48.7% increase over the parent but introducing different electronic and steric properties due to the bromine atom at position 3 rather than fluorination at position 8 .

Physicochemical properties Molecular weight Lead optimization

CF₂-Induced Electronic Modulation: Electron-Withdrawing Effect on the 1,6-Naphthyridine-5,7-dione Core

The primary synthesis paper explicitly acknowledges that 'due to the high electronegativity of the fluorine atom, the introduction of a CF₂-group can strongly influence the electronic nature of the molecule and therefore alter its bioactivity' [1]. The gem-difluoromethylene group at position 8 exerts an inductive electron-withdrawing effect (−I effect) on the adjacent carbonyl groups and the naphthyridine ring system. This contrasts with the non-fluorinated parent, where the CH₂ group at position 8 is electronically neutral. The increased electronegativity of the CF₂ group (fluorine Pauling electronegativity 3.98 vs. hydrogen 2.20) is expected to lower the pKa of the neighboring lactam NH proton (position 6) and increase the electrophilicity of the C-5 and C-7 carbonyl carbons relative to the CH₂ analog [2]. This electronic modulation is absent in the 3-bromo analog, where the bromine substituent is at a position remote from the lactam functionality.

Electronic effects pKa modulation Organofluorine chemistry

Metabolic Stability Advantage: CF₂/CH₂ Transposition as a Validated Metabolic Blocking Strategy at the 8-Position

The Tetrahedron 2012 paper explicitly cites CF₂/CH₂ transposition as 'a valuable tool in blocking metabolic oxidation,' referencing established precedent in antifungal 1,2,4-triazoles and thrombin inhibitors [1]. The 8-position of 1,6-naphthyridine-5,7-diones, which in the parent compound bears two hydrogen atoms susceptible to cytochrome P450-mediated hydroxylation, is replaced by two C–F bonds in the target compound. The C–F bond dissociation energy (~130 kcal/mol) far exceeds that of the C–H bond (~99 kcal/mol), rendering oxidative metabolism at this position thermodynamically unfavorable [2]. While no direct microsomal stability data for this specific compound was identified in the public domain as of the search date, the established principles of organofluorine medicinal chemistry predict that metabolic half-life in human liver microsomes should be measurably longer for the 8,8-difluoro compound compared to its non-fluorinated parent, particularly if the 8-position is a primary site of oxidative metabolism [3]. This class-level inference is consistent with the broader body of evidence on gem-difluorinated heterocycles.

Metabolic stability CYP450 oxidation Drug metabolism

Procurement Specification and Vendor Availability: Purity Grades and Pricing Benchmarks vs. Non-Fluorinated Parent

8,8-Difluoro-5,6,7,8-tetrahydro-1,6-naphthyridine-5,7-dione is commercially available from multiple independent vendors with typical purity of 95% (standard research grade) to 98% (high-purity grade) . Vendor pricing (as of available datasheets) indicates a premium over the non-fluorinated parent, consistent with the added synthetic complexity of the Cu-mediated cross-coupling route vs. the simpler cyclization methods used for non-fluorinated 1,6-naphthyridine-5,7-diones . The compound is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) per GHS classification . This hazard profile is comparable to other naphthyridine-5,7-dione derivatives and does not represent a differentiating procurement barrier.

Chemical procurement Purity specification Vendor comparison

Recommended Application Scenarios for 8,8-Difluoro-5,6,7,8-tetrahydro-1,6-naphthyridine-5,7-dione Based on Quantitative Evidence


Medicinal Chemistry: Fluorinated Building Block for Lead Optimization Requiring Metabolic Shielding at the 8-Position

In drug discovery programs where the 1,6-naphthyridine-5,7-dione scaffold is a core pharmacophore and metabolic oxidation at the 8-methylene position is identified as a clearance pathway, 8,8-difluoro-5,6,7,8-tetrahydro-1,6-naphthyridine-5,7-dione serves as a pre-optimized building block with the CF₂ metabolic shield already installed [1]. The established principle of CF₂/CH₂ transposition as a metabolic blocking strategy, cited explicitly in the primary synthesis paper for antifungal agents and thrombin inhibitors, supports the rationale for selecting this compound over the non-fluorinated parent when metabolic stability is a key optimization parameter [1]. Researchers can advance directly to SAR exploration without requiring separate metabolic soft-spot mitigation chemistry.

Electronic Property Modulation: Exploiting CF₂-Induced pKa Shifts for Fine-Tuning Ionization-Dependent Pharmacology

The strong electron-withdrawing effect of the gem-difluoromethylene group at position 8 is expected to lower the pKa of the adjacent lactam NH and increase the electrophilicity of the carbonyl groups, as supported by the established organofluorine chemistry principles referenced in the compound's synthesis paper [1][2]. This electronic modulation creates a tool for medicinal chemists to systematically vary ionization state, hydrogen-bond donor strength, and target engagement without altering the core naphthyridine scaffold. The non-fluorinated parent and brominated analogs cannot replicate this specific electronic perturbation profile, making the CF₂ compound the appropriate choice when electronic tuning at the 8-position is the experimental objective.

Scaffold-Hopping and IP Generation: Novel 8,8-Difluoro-1,6-naphthyridine-5,7-dione as a Composition-of-Matter Differentiator

Given that the 8,8-difluoro-1,6-naphthyridine-5,7-dione scaffold was explicitly reported as unknown in the literature prior to 2012 and represents a genuinely novel chemical space within the naphthyridine family [1], this compound is strategically positioned for scaffold-hopping exercises and intellectual property generation. Organizations seeking to differentiate their 1,6-naphthyridine-based chemical series from competitor programs that rely on non-fluorinated or alternatively halogenated analogs can use this compound to access novel composition-of-matter claims. The structural novelty is documented by the primary literature and supported by the absence of prior art for this specific scaffold at the time of its disclosure [1].

Synthetic Methodology Development: Copper-Mediated Cross-Coupling Entry to gem-Difluorinated Bicyclic Heterocycles

The synthetic route to 8,8-difluoro-5,6,7,8-tetrahydro-1,6-naphthyridine-5,7-dione—involving copper-mediated cross-coupling of ethyl bromodifluoroacetate with 2-bromo-3-cyanopyridine followed by hydrolysis and cyclization—represents a distinct methodological approach from the tandem nitrile hydration/cyclization method used for non-fluorinated 1,6-naphthyridine-5,7-diones [1][2]. Researchers developing fluorinated heterocycle synthetic methodologies can use this compound as a benchmark substrate for evaluating new fluorination or cross-coupling strategies, and the compound's availability at 95–98% purity from multiple vendors facilitates its use as a starting material for derivatization chemistry.

Quote Request

Request a Quote for 8,8-Difluoro-5,6,7,8-tetrahydro-1,6-naphthyridine-5,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.